molecular formula C25H18F2N4O4 B280171 methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate

methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate

Numéro de catalogue: B280171
Poids moléculaire: 476.4 g/mol
Clé InChI: BQAMRQIYPDLYCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extraterminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

Methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and other transcriptional co-activators. This leads to the downregulation of oncogenic transcriptional programs and the upregulation of tumor suppressor genes, resulting in anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, suggesting a potential role in metastasis prevention. In addition, this compound has been shown to modulate the immune system by altering the expression of immune checkpoint genes and enhancing the activity of T cells.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate has several advantages as a research tool. It is a potent and selective inhibitor of BET proteins, with minimal off-target effects. It has also shown good pharmacokinetic properties and can be administered orally. However, one limitation of this compound is its relatively low solubility, which may affect its bioavailability and limit its use in certain assays.

Orientations Futures

There are several potential future directions for the research and development of methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate. One area of interest is the identification of biomarkers that can predict response to this compound treatment. Another area of focus is the combination of this compound with other anti-cancer agents, such as immune checkpoint inhibitors or chemotherapy drugs, to enhance its efficacy. In addition, the potential use of this compound in other diseases, such as inflammatory disorders, is also being explored.

Méthodes De Synthèse

The synthesis of methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate involves several steps, starting with the synthesis of the pyrazolo[1,5-a]pyrimidine core. The core is then modified with various functional groups to obtain the final product. The synthesis of this compound has been described in detail in a patent application (US20180029210A1) filed by Constellation Pharmaceuticals, the company developing the compound.

Applications De Recherche Scientifique

Methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate has been primarily studied for its anti-cancer properties. BET proteins play a critical role in the regulation of oncogenes and tumor suppressor genes, and their dysregulation has been implicated in the development and progression of various cancers. This compound has shown potent anti-proliferative activity against various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and solid tumors such as prostate and lung cancer.

Propriétés

Formule moléculaire

C25H18F2N4O4

Poids moléculaire

476.4 g/mol

Nom IUPAC

methyl 1-[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]indole-3-carboxylate

InChI

InChI=1S/C25H18F2N4O4/c1-34-15-9-7-14(8-10-15)19-11-21(22(26)27)31-23(29-19)17(12-28-31)24(32)30-13-18(25(33)35-2)16-5-3-4-6-20(16)30/h3-13,22H,1-2H3

Clé InChI

BQAMRQIYPDLYCD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4C=C(C5=CC=CC=C54)C(=O)OC

SMILES canonique

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4C=C(C5=CC=CC=C54)C(=O)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.